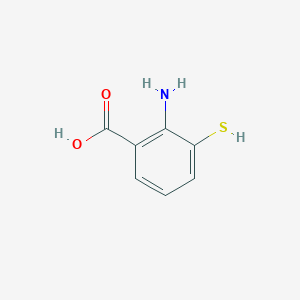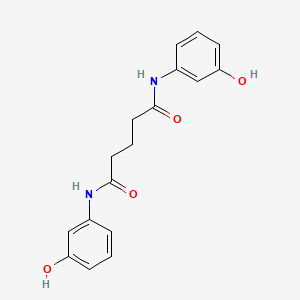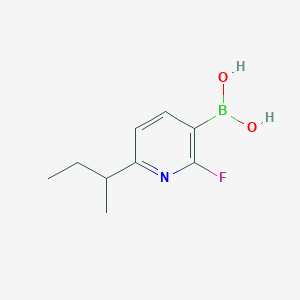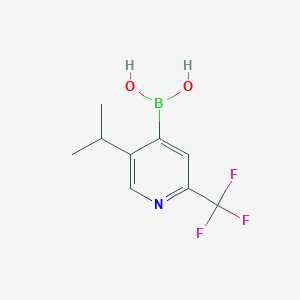
(5-Isopropyl-2-(trifluoromethyl)pyridin-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Isopropyl-2-(trifluoromethyl)pyridin-4-yl)boronic acid is a boronic acid derivative that has gained attention in various fields of scientific research This compound is characterized by the presence of an isopropyl group, a trifluoromethyl group, and a boronic acid moiety attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Isopropyl-2-(trifluoromethyl)pyridin-4-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and more efficient purification techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
(5-Isopropyl-2-(trifluoromethyl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group into a hydroxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions typically involve moderate temperatures and the use of organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura coupling reaction with an aryl halide would yield a biaryl compound, while oxidation would produce a hydroxylated derivative .
Aplicaciones Científicas De Investigación
(5-Isopropyl-2-(trifluoromethyl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (5-Isopropyl-2-(trifluoromethyl)pyridin-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl groups in enzymes and other proteins, leading to inhibition or modulation of their activity. This interaction is often reversible, making the compound a valuable tool in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethyl)pyridine-5-boronic acid: Similar in structure but lacks the isopropyl group.
4-Pyridinylboronic acid: Similar pyridine ring but without the trifluoromethyl and isopropyl groups.
Uniqueness
The presence of both the isopropyl and trifluoromethyl groups in (5-Isopropyl-2-(trifluoromethyl)pyridin-4-yl)boronic acid makes it unique. These groups can significantly influence the compound’s reactivity and its interactions with molecular targets, providing distinct advantages in various applications .
Propiedades
Fórmula molecular |
C9H11BF3NO2 |
|---|---|
Peso molecular |
233.00 g/mol |
Nombre IUPAC |
[5-propan-2-yl-2-(trifluoromethyl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C9H11BF3NO2/c1-5(2)6-4-14-8(9(11,12)13)3-7(6)10(15)16/h3-5,15-16H,1-2H3 |
Clave InChI |
CWDHINXKMXDTPN-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=NC=C1C(C)C)C(F)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Propanamide, 2-[(aminothioxomethyl)hydrazono]-N-phenyl-](/img/structure/B14075249.png)
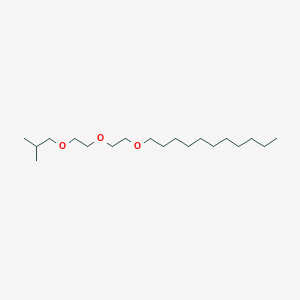

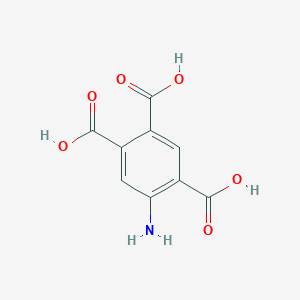
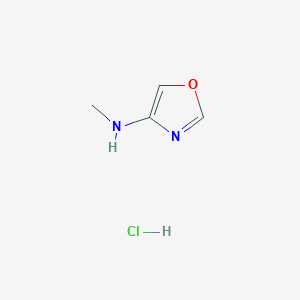
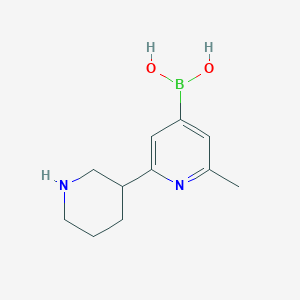
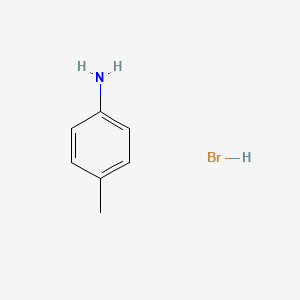
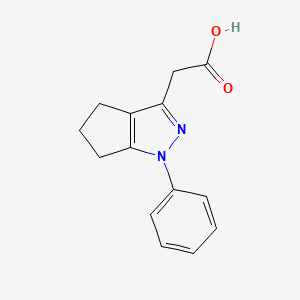
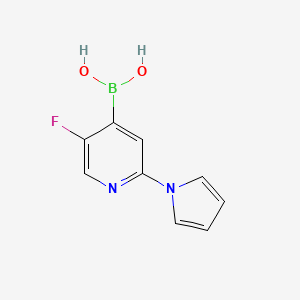
![[(1S,2R,6S,7S,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate](/img/structure/B14075305.png)
